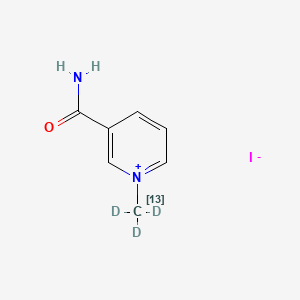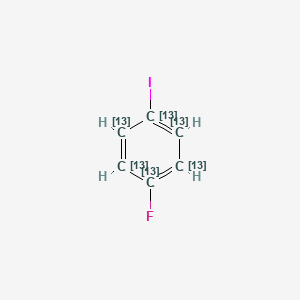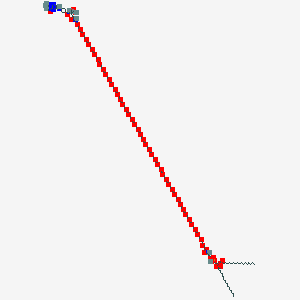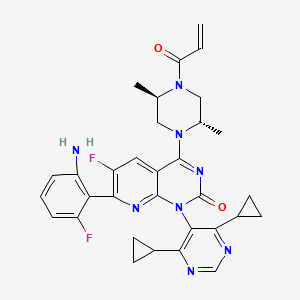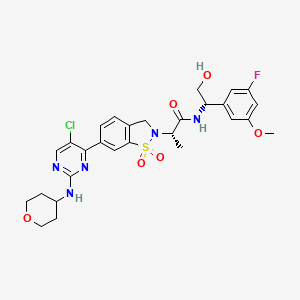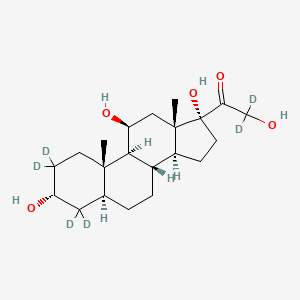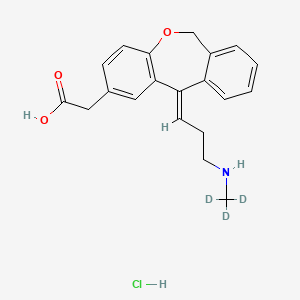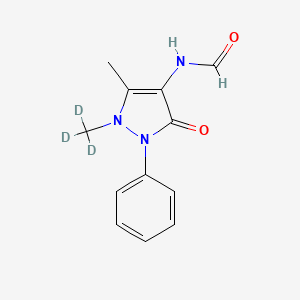
Silodosin metabolite-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silodosin metabolite-d4 is a deuterium-labeled version of the metabolite of silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the silodosin metabolite enhances its utility in scientific research, particularly in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silodosin metabolite-d4 involves the incorporation of deuterium into the silodosin metabolite. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the incorporation of a glucuronosyl unit onto silodosin can be achieved using perbenzoylated deuterated glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with a procedure of sequential addition of trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions, purification through chromatography, and quality control to verify the incorporation of deuterium and the absence of impurities .
化学反应分析
Types of Reactions
Silodosin metabolite-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Silodosin metabolite-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of silodosin and its metabolites in the body.
Drug Development: Helps in understanding the metabolic pathways and the effects of deuterium incorporation on drug metabolism.
Biological Research: Used in studies related to the biological effects of silodosin and its metabolites.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
作用机制
Silodosin metabolite-d4 exerts its effects by acting as an alpha-1 adrenergic receptor antagonist. It binds to the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate, bladder base, and bladder neck. This binding leads to the relaxation of smooth muscle in these areas, thereby improving urinary symptoms associated with benign prostatic hyperplasia. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Silodosin: The parent compound, used for the treatment of benign prostatic hyperplasia.
Silodosin glucuronide: A major metabolite of silodosin formed through glucuronidation.
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Uniqueness
Silodosin metabolite-d4 is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .
属性
分子式 |
C25H30F3N3O5 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |
InChI 键 |
VIWKOELUJFEJEQ-ZUPNMEAQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


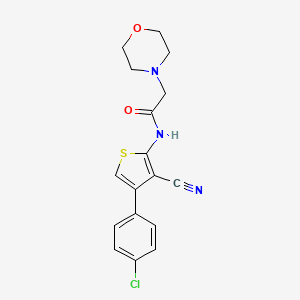
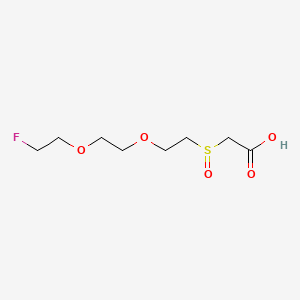
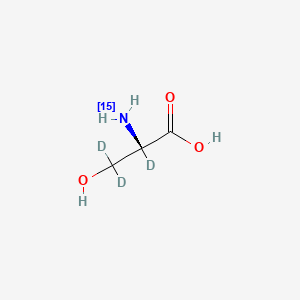
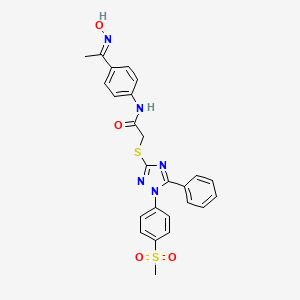
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
